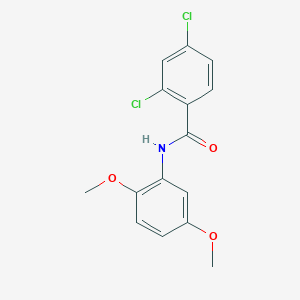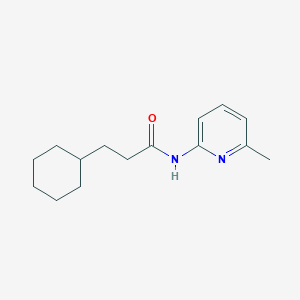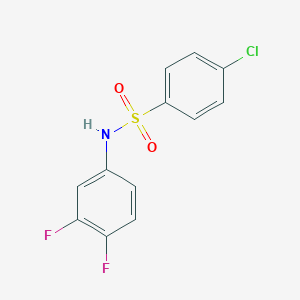![molecular formula C13H16ClNO2 B270755 1-[(4-Chlorophenoxy)acetyl]piperidine](/img/structure/B270755.png)
1-[(4-Chlorophenoxy)acetyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Chlorophenoxy)acetyl]piperidine is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule is a derivative of piperidine, a heterocyclic organic compound that is commonly used in the synthesis of various pharmaceuticals and agrochemicals. The addition of the 4-chlorophenoxyacetyl group to the piperidine ring has been shown to confer specific biochemical and physiological properties to the molecule, making it an attractive target for further investigation.
Mécanisme D'action
The mechanism of action of 1-[(4-Chlorophenoxy)acetyl]piperidine is not fully understood, but it is believed to involve the modulation of certain neurotransmitter systems in the brain. This molecule has been shown to have specific binding affinity for dopamine receptors, which are involved in the regulation of movement and mood. Additionally, this compound has been shown to have modulatory effects on the activity of certain enzymes and ion channels in the brain.
Biochemical and Physiological Effects
This compound has been shown to have specific biochemical and physiological effects in the brain. This molecule has been shown to enhance the release of dopamine, a neurotransmitter that is involved in the regulation of movement and mood. Additionally, this compound has been shown to have neuroprotective effects, which may be useful in the treatment of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-[(4-Chlorophenoxy)acetyl]piperidine in lab experiments include its high purity and yield, as well as its specific binding affinity for certain receptors in the brain. Additionally, this molecule has been shown to have specific biochemical and physiological effects, making it a useful tool for studying the mechanisms of action of certain neurotransmitter systems. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and expertise to handle and analyze it.
Orientations Futures
There are several future directions for the study of 1-[(4-Chlorophenoxy)acetyl]piperidine. One potential area of research is the development of new drugs for the treatment of various neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, this compound may be useful in the study of other neurotransmitter systems in the brain, such as the glutamate and GABA systems. Finally, further investigation is needed to fully understand the mechanism of action of this molecule and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 1-[(4-Chlorophenoxy)acetyl]piperidine can be achieved through a multi-step process that involves the reaction of piperidine with 4-chlorophenoxyacetic acid. The first step involves the conversion of the carboxylic acid group of 4-chlorophenoxyacetic acid into an acid chloride, which is then reacted with piperidine to form the corresponding amide. The amide is then hydrolyzed to yield the final product. This method has been optimized to yield high purity and yield of the compound.
Applications De Recherche Scientifique
1-[(4-Chlorophenoxy)acetyl]piperidine has been extensively studied for its potential applications in scientific research. This molecule has been shown to have specific binding affinity for certain receptors in the central nervous system, making it a useful tool for studying the mechanisms of action of these receptors. Additionally, this compound has been used in the development of new drugs for the treatment of various neurological disorders, such as Parkinson's disease and Alzheimer's disease.
Propriétés
Formule moléculaire |
C13H16ClNO2 |
|---|---|
Poids moléculaire |
253.72 g/mol |
Nom IUPAC |
2-(4-chlorophenoxy)-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C13H16ClNO2/c14-11-4-6-12(7-5-11)17-10-13(16)15-8-2-1-3-9-15/h4-7H,1-3,8-10H2 |
Clé InChI |
XQIAIYFPKZGUCG-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)COC2=CC=C(C=C2)Cl |
SMILES canonique |
C1CCN(CC1)C(=O)COC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide](/img/structure/B270677.png)


![3-cyclohexyl-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B270682.png)
![2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B270686.png)







